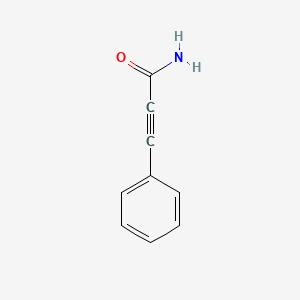

3-Phenylprop-2-ynamide

説明

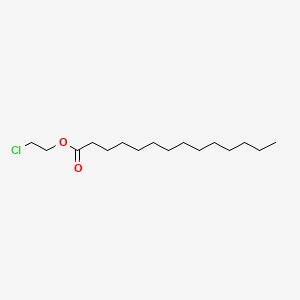

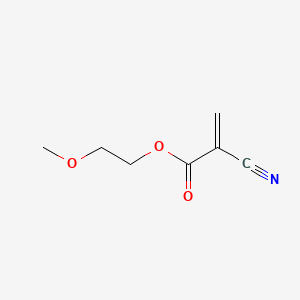

3-Phenylprop-2-ynamide is an organic compound with the molecular formula C9H7NO. It is a compound of interest in various fields of chemistry .

Synthesis Analysis

A flexible, modular ynamide synthesis is reported that uses trichloroethene as an inexpensive two carbon synthon. A wide range of amides and electrophiles can be converted to the corresponding ynamides . Another method involves the synthesis of 3-Phenylprop-2-ynamide from Methyl Phenylpropiolate .

Molecular Structure Analysis

The molecular structure of 3-Phenylprop-2-ynamide has been analyzed using X-ray crystallography . The compound crystallizes in a monoclinic system and space group .

Chemical Reactions Analysis

The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied at B3LYP/6-311G (d, p) level of theory . The reaction mechanism has been followed by optimizing the transition state structure using the intrinsic coordinate IRC computations and the estimated activation energies .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenylprop-2-ynamide include a density of 1.2±0.1 g/cm3, boiling point of 280.4±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 51.9±3.0 kJ/mol, and flash point of 123.4±22.6 °C .

科学的研究の応用

Gold-Catalyzed Cycloadditions

3-Phenylprop-2-ynamide (ynamide) is utilized in gold-catalyzed cycloadditions, which are key in synthesizing complex organic compounds. For example, gold(I)-induced β-site regioselective formal [3 + 2] cycloaddition of ynamides with pyrido[1,2-b]indazoles results in 3-amido-7-(pyrid-2'-yl)indoles with good to excellent yields. This process involves a gold-stabilized carbocation intermediate, contributing to sequential C-H bond functionalization (Yu et al., 2016). Similarly, ynamides react with azidoalkenes or 2H-azirines in gold-catalyzed cycloadditions to yield formal cycloadducts of three classes, including pyrrole products and 1H-benzo[d]azepine products (Pawar et al., 2015).

Synthesis of Indolines and Indoles

Ynamides facilitate the synthesis of indolines and indoles via intramolecular [4 + 2] cycloaddition, a process crucial in organic chemistry. This method involves heating the substrates in specific solvents and can provide access to indolines with carbon substituents at critical positions (Dunetz & Danheiser, 2005).

Synthesis of Aminochromones

Ynamides are used in Sn(IV)-promoted annulation reactions for synthesizing 3-substituted 2-aminochromones. This method enables the construction of C-C and C-O bonds between ynamides and 2-methoxyaroyl chlorides, using a tandem Friedel-Crafts acylation/oxo-Michael addition/elimination strategy (Liu et al., 2015).

Applications in Heterocyclic Chemistry

Ynamides are emerging as neutral three-atom components in (3+2) cycloaddition reactions. They offer potential in heterocyclic chemistry, particularly for synthesizingfunctionalized pyrroles through a stepwise process involving a pyrrolium ylide intermediate. This showcases a new facet of ynamide reactivity (Campeau et al., 2021).

Versatile Reactivity in Organic Synthesis

The polarized triple bond in ynamides, due to the nitrogen atom bearing an electron-withdrawing group, renders them highly versatile in organic synthesis. They are valuable in reactions like cycloadditions, cycloisomerizations, and ring-closing metathesis, leading to nitrogen-containing products. This makes them particularly significant in synthesizing natural products and molecules of medicinal interest (Cook & Wolf, 2015).

Inhibitors in Respiratory Disease Treatment

Ynamides are used in the development of inhibitors for respiratory diseases. For instance, the selective phosphatidylinositol 3-kinase-δ inhibitor, a compound involving ynamide, has potential applications in treating asthma and chronic obstructive pulmonary disease (Norman, 2014).

Amide and Peptide Synthesis

In biochemistry, ynamides are employed as coupling reagents for amide and peptide synthesis. They are effective for simple amide and dipeptide synthesis, as well as peptide segment condensation, without causing racemization during activation of chiral carboxylic acids (Hu et al., 2016).

Corrosion Inhibition

Ynamides contribute to the development of organic corrosion inhibitors. For example, N-[(2E)-3-phenylprop-2-en-1-yl]aniline, a related compound, has been studied as a corrosion inhibitor for mild steel in HCl medium. Such applications are significant in materials science and industrial applications (Boughoues et al., 2020).

作用機序

Target of Action

The primary target of 3-Phenylprop-2-ynamide is the RTX toxin, a virulence factor produced by Vibrio bacteria . By inhibiting the production of this toxin, 3-Phenylprop-2-ynamide can potentially reduce the pathogenicity of Vibrio infections .

Mode of Action

It is known that the compound acts as an inhibitor of rtx toxin production . This suggests that it may interfere with the biochemical processes involved in the synthesis of this toxin, thereby reducing its levels in the bacterial cells.

Biochemical Pathways

Given its role as an inhibitor of rtx toxin production, it likely impacts the pathways involved in the synthesis of this toxin

Pharmacokinetics

Its physical properties, such as its predicted boiling point of 2804±230 °C and its solubility in chloroform and methanol , suggest that it may have good bioavailability

Result of Action

The primary result of the action of 3-Phenylprop-2-ynamide is the inhibition of RTX toxin production . This can potentially reduce the pathogenicity of Vibrio infections, making it a promising candidate for the development of new treatments .

特性

IUPAC Name |

3-phenylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZEVFDPBDIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

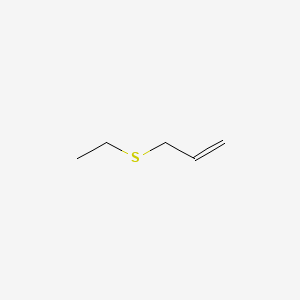

C1=CC=C(C=C1)C#CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334958 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylprop-2-ynamide | |

CAS RN |

7223-30-5 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。